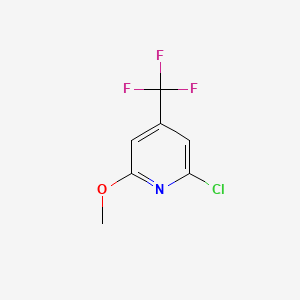

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEFQJNETFIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis involves a critical selective nucleophilic aromatic substitution (SNAr) reaction. This document outlines the underlying chemistry, provides a detailed experimental protocol, and presents relevant data for professionals in chemical research and drug development.

Core Synthesis Pathway

The most direct and plausible synthetic route to this compound commences with the commercially available precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine. The core of this synthesis is the selective mono-methoxylation at one of the equivalent chloro-substituted positions (C2 or C6) on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group at the C4 position and the nitrogen atom in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack, facilitating the substitution reaction.

The reaction proceeds by the nucleophilic attack of a methoxide ion on either the C2 or C6 carbon, leading to the displacement of a chloride ion and the formation of the desired product. Careful control of reaction conditions is essential to favor mono-substitution and minimize the formation of the di-methoxy byproduct.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2,6-dichloro-4-(trifluoromethyl)pyridine.

Materials:

-

2,6-dichloro-4-(trifluoromethyl)pyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a solution of sodium methoxide in methanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the desired product.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the organic components. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data associated with this synthesis.

| Parameter | Value |

| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

| Purity (post-chromatography) | >98% |

| Appearance | Colorless to pale yellow oil/solid |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

physicochemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information is intended for professionals in research, development, and academia who are utilizing this compound as a chemical intermediate or building block in agrochemical and pharmaceutical discovery.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in the development of bioactive molecules.[1] It is primarily used in industrial and scientific research.[2]

Physicochemical Data

The fundamental are summarized below. This data is critical for handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1160994-99-9 | [3][4][5] |

| Molecular Formula | C₇H₅ClF₃NO | [3][4][5] |

| Molecular Weight | 211.57 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| InChI Key | FWEFQJNETFIPKG-UHFFFAOYSA-N | [3] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (Liquid at STP) | |

| Solubility | Low solubility in water; soluble in organic solvents (inferred from similar compounds)[6] |

Synthesis and Characterization Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general workflow can be established based on the synthesis of structurally related trifluoromethylpyridines.[1][7]

General Synthesis Workflow

The synthesis of halogenated and trifluoromethylated pyridines often involves a multi-step process including chlorination of a picoline precursor, followed by fluorination, and subsequent purification.[1][7] The introduction of the methoxy group is typically achieved through nucleophilic substitution of a chloro- or fluoro-substituent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Characterization

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted from methods used for similar heterocyclic compounds and is suitable for assessing purity and confirming molecular weight.[8]

-

System: Agilent 6890N GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Injector: Splitless mode, 250°C.[8]

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.[8]

-

Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[8]

-

Mass Spectrometer: Quadrupole or Ion Trap analyzer.

-

Ionization: Electron Impact (EI) at 70 eV.[8]

-

Sample Preparation: Dilute the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments should be conducted.

-

Methodology: Chemical shifts can be calculated using the gauge-independent atomic orbital (GIAO) method for comparison with experimental data.[9]

-

¹H NMR: Expected signals in the aromatic region for the pyridine ring protons and a singlet for the methoxy group protons.

-

¹³C NMR: The trifluoromethyl carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[6]

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

Sample Preparation: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups. A vibrational spectral analysis of the related 2-chloro-6-methoxy pyridine has been reported, providing a basis for spectral assignment.[10]

-

Methodology: Record the spectrum in the 4000–400 cm⁻¹ range.[10]

-

Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (e.g., NaCl or KBr).

-

Expected Bands: Characteristic peaks for C-Cl, C-O (methoxy), C-F (trifluoromethyl), and pyridine ring vibrations are expected.

Biological Relevance and Application

Trifluoromethylpyridine derivatives are key structural motifs in modern agrochemicals and pharmaceuticals.[7] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is notably found in the herbicide Pyroxsulam, which was developed to control weeds in cereal crops.[7]

Mechanism of Action: ALS Inhibition

Pyroxsulam functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] By blocking this pathway, the herbicide deprives the plant of essential amino acids, leading to growth cessation and death. This pathway is absent in animals, which contributes to the herbicide's selectivity.

Caption: Simplified signaling pathway showing the inhibition of the ALS enzyme by herbicides.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1160994-99-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 1160994-99-9 | 4H56-7-81 | MDL MFCD11845745 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Thermodynamic Landscape of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this guide focuses on the available physical characteristics and outlines the established experimental and computational methodologies for a thorough thermodynamic evaluation. This document serves as a foundational resource for researchers, enabling a deeper understanding of the compound's behavior and facilitating its application in drug development and material science.

Introduction

This compound is a substituted pyridine derivative whose structural motifs—a chlorinated pyridine ring, a methoxy group, and a trifluoromethyl group—impart unique chemical and physical properties. These characteristics are of significant interest in the design of bioactive molecules and advanced materials. A comprehensive understanding of the thermodynamic properties of this compound is crucial for optimizing reaction conditions, ensuring process safety, predicting stability, and understanding its physiological interactions. This guide addresses the current knowledge gap by presenting the known physical data and detailing the methodologies for a complete thermodynamic characterization.

Physical Properties

While extensive thermodynamic data is not available, several key physical properties of this compound have been reported, primarily from commercial suppliers. These properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1] |

| CAS Number | 1160994-99-9 | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Table 1: Physical Properties of this compound

Methodologies for Thermodynamic Characterization

A complete thermodynamic profile of a compound involves the determination of several key parameters, including enthalpy, entropy, Gibbs free energy, and heat capacity. The following sections detail the standard experimental and computational methods that can be employed to determine these properties for this compound.

Experimental Protocols

Objective: To measure the heat changes associated with chemical reactions or physical transitions, such as the enthalpy of formation or reaction.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample container within the calorimeter.

-

Reaction Initiation: For enthalpy of combustion, the sample is ignited in an oxygen-rich atmosphere (bomb calorimeter). For enthalpy of formation, a suitable reaction with known thermodynamics is initiated.

-

Temperature Measurement: The change in temperature of the surrounding medium (typically water) is meticulously recorded.

-

Calculation: The heat of reaction is calculated using the known heat capacity of the calorimeter system and the measured temperature change. The standard enthalpy of formation can then be derived using Hess's Law.

Objective: To determine heat capacity, melting point, and enthalpy of fusion.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: Both the sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The difference in heat flow is directly proportional to the heat capacity of the sample.

-

Melting Point (Tm): An endothermic peak in the DSC thermogram indicates the melting point.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak corresponds to the enthalpy of fusion.

-

Objective: To measure the vapor pressure of the compound at different temperatures, which can then be used to calculate the enthalpy of sublimation or vaporization.

Methodology:

-

Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely sized orifice.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a highly sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Langmuir equation.

-

Enthalpy Calculation: By measuring the vapor pressure at a range of temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.

Computational Chemistry

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for estimating the thermodynamic properties of molecules.

Methodology:

-

Molecular Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure.

-

Thermodynamic Property Calculation: Using the results from the frequency calculation, thermodynamic properties such as enthalpy, entropy, and heat capacity can be calculated at various temperatures based on statistical mechanics principles.

Workflow for Thermodynamic Characterization

The following diagram illustrates a comprehensive workflow for determining the thermodynamic properties of this compound, integrating both experimental and computational approaches.

Caption: Workflow for the thermodynamic characterization of a compound.

Conclusion

This technical guide consolidates the currently available physical data for this compound and provides a detailed roadmap for its comprehensive thermodynamic characterization. While experimental data remains scarce, the outlined protocols for calorimetry, DSC, and the Knudsen effusion method, supplemented by computational DFT calculations, offer a robust framework for researchers. A thorough understanding of the thermodynamic properties of this molecule is indispensable for its effective and safe application in the development of novel pharmaceuticals and advanced materials. This guide aims to be a valuable resource for scientists and researchers, encouraging further investigation into the thermodynamic landscape of this important chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group as a potential hydrogen bond acceptor or metabolic site, and a reactive chloro group for further functionalization—makes it a valuable intermediate in the synthesis of complex molecular targets. For instance, this scaffold is a core component of the herbicide Pyroxsulam, which functions by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1][2]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecule. We will delve into two mechanistically distinct and commercially relevant approaches: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring through cyclocondensation reactions. The discussion will focus on the causality behind experimental choices, providing field-proven insights into the practical execution of these synthetic routes.

Strategy A: Functional Group Interconversion on a Pre-formed Pyridine Core

This classical and robust approach relies on the initial synthesis of a symmetrically substituted precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine (3) , followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The strong electron-withdrawing nature of the trifluoromethyl group at the C4 position, coupled with the inductive effect of the ring nitrogen, activates the C2 and C6 positions for nucleophilic attack.

Part 1: Synthesis of the Key Intermediate, 2,6-Dichloro-4-(trifluoromethyl)pyridine (3)

The most common and industrially scalable route to this key intermediate begins with 4-picoline (1 ). The synthesis involves a three-stage process: exhaustive chlorination of the methyl group, halogen exchange (Halex) fluorination, and finally, chlorination of the pyridine ring.

Mechanistic Rationale:

-

Chlorination: The initial step involves the radical chlorination of the methyl group of 4-picoline to form a trichloromethyl group. This is typically performed at high temperatures using chlorine gas, often with UV initiation. Concurrently or subsequently, the pyridine ring itself is chlorinated at the 2- and 6-positions, which are activated towards electrophilic substitution under these harsh conditions, to yield 2,6-dichloro-4-(trichloromethyl)pyridine (2 ).[3]

-

Fluorination: The trichloromethyl group of intermediate 2 is then converted to the trifluoromethyl group via a halogen exchange reaction. This is a crucial step, commonly achieved by treating the substrate with hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride.[4] This reaction transforms the hydrolytically unstable -CCl3 group into the highly stable and lipophilic -CF3 group.

While a detailed, single-source protocol for this entire sequence is proprietary to industrial processes, the principles are well-established in organofluorine chemistry. The resulting 2,6-dichloro-4-(trifluoromethyl)pyridine (3) is a stable liquid that can be purified by vacuum distillation.

| Compound | CAS Number | Molecular Weight | Boiling Point | Density (25°C) |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine (3 ) | 39890-98-7 | 215.99 g/mol | 56-57 °C / 10 mmHg | 1.505 g/mL |

| This compound (4 ) | 1160994-99-9 | 211.57 g/mol | Liquid (Boiling point not specified in public data) | Not specified |

Table 1: Physical Properties of Key Compounds in Strategy A.[5][6]

Part 2: Selective Mono-methoxylation

The final step in this strategy is the nucleophilic substitution of one of the chlorine atoms in 3 with a methoxy group. Due to the symmetry of the starting material, the 2- and 6-positions are electronically and sterically equivalent. Therefore, achieving high selectivity for the mono-substituted product 4 over the di-substituted byproduct, 2,6-dimethoxy-4-(trifluoromethyl)pyridine, is a matter of controlling the reaction stoichiometry and conditions.

Experimental Protocol: Selective Methoxylation

Causality: The reaction is typically performed at low to moderate temperatures. Using a slight excess of the dichloropyridine substrate relative to the sodium methoxide nucleophile can help minimize the formation of the di-substituted product. Methanol is a common solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

-

To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol, add 2,6-dichloro-4-(trifluoromethyl)pyridine (3 ) (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The desired mono-substituted product (4 ) can be purified from unreacted starting material and the di-substituted byproduct by silica gel column chromatography or vacuum distillation.

Strategy B: De Novo Pyridine Ring Synthesis via Cyclocondensation

This elegant approach constructs the substituted pyridine ring from acyclic, fluorine-containing building blocks. This strategy often converges on a 4-(trifluoromethyl)pyridin-2(1H)-one intermediate, which is then converted to the final product. This method is particularly noteworthy as it forms the basis of the commercial synthesis of the herbicide Pyroxsulam.[1][2]

Part 1: Synthesis of the Pyridone Intermediate (7)

A key method for constructing the pyridone ring is a variation of the Horner-Wadsworth-Emmons (HWE) reaction.[7] The HWE reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion, typically yielding an E-alkene.[8][9] In this context, it is used to create a diene intermediate which then undergoes cyclization.

The synthesis of Pyroxsulam utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 ) as the trifluoromethyl-containing building block.[1] This enone reacts with a phosphonate ylide, followed by cyclization with an amine source (like ammonia or an ammonium salt) to form the pyridone ring.

A similar and well-documented approach is detailed in Chinese patent CN116425671A, which describes a multi-step synthesis beginning with vinyl n-butyl ether.[10] This route generates an intermediate that undergoes cyclocondensation to yield 2-hydroxy-4-(trifluoromethyl)pyridine (7a ).

Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine (7a) (Adapted from CN116425671A) [10]

-

Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine in dichloromethane at -10 to 0 °C.

-

HWE-type Reaction: The resulting enone is reacted with the carbanion of trimethylphosphonoacetate (formed with sodium methoxide) in methanol at -10 to 25 °C to yield an acyclic ester intermediate.

-

Cyclization: The ester intermediate is heated with ammonium acetate in formamide at 160 °C. This prompts an intramolecular condensation and cyclization to form the pyridone ring of 7a .

Part 2: Conversion of the Pyridone to the Final Product

Once the 4-(trifluoromethyl)pyridin-2(1H)-one (7a ) is obtained, it must be converted to the target molecule. This involves a two-step chlorination followed by methoxylation, converging with the intermediate from Strategy A.

-

Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine (8): The hydroxyl group of the pyridone tautomer is converted to a chloro group. This is a standard transformation often accomplished with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[11]

-

Further Chlorination and Methoxylation: To arrive at the final product, the intermediate 8 would require chlorination at the 6-position to yield 3 , followed by the selective methoxylation as described in Strategy A. Alternatively, a more direct, albeit potentially less selective, route might involve direct methoxylation of a di-halogenated pyridone intermediate.

Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine (7a) (Adapted from CN1263094A) [11]

-

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (7a ) (1.0 eq.) in N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl5) (2.0 eq.) at room temperature.

-

Stir the reaction for 5 hours.

-

After the reaction is complete, purify the product by vacuum distillation to obtain 2-chloro-4-(trifluoromethyl)pyridine (8 ).

Conclusion and Outlook

Both the functional group interconversion and the de novo ring synthesis strategies offer viable pathways to this compound.

-

Strategy A is a linear and robust approach, likely favored for its predictability and the use of well-established industrial reactions like high-temperature chlorination and fluorination. Its success hinges on the efficient synthesis of the key 2,6-dichloro intermediate and the controlled, selective mono-methoxylation.

-

Strategy B represents a convergent approach that builds complexity from simple, acyclic starting materials. The use of powerful carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons allows for the rapid assembly of the core heterocyclic structure. This route may offer greater flexibility for creating analogues by modifying the initial building blocks.

The choice of synthetic route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. For drug development professionals, understanding these synthetic pathways is crucial for sourcing key intermediates, troubleshooting synthesis-related issues, and envisioning novel analogues for structure-activity relationship (SAR) studies. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain an area of active research.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. scbt.com [scbt.com]

- 6. This compound | 1160994-99-9 [sigmaaldrich.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

The Formation of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the probable synthetic pathway and mechanism for the formation of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is predicated on a multi-step process commencing with the construction of a functionalized pyridine ring, followed by chlorination and a regioselective nucleophilic aromatic substitution. This document outlines the experimental protocols for analogous reactions, presents relevant quantitative data, and visualizes the core chemical transformations.

Introduction

Pyridine derivatives incorporating a trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the -CF3 moiety, including enhanced metabolic stability and binding affinity. This compound serves as a critical building block for more complex molecules. Understanding its formation is paramount for process optimization and the development of novel synthetic routes. This guide delineates a plausible and chemically sound pathway for its synthesis, drawing upon established organic chemistry principles and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The formation of this compound is proposed to occur via a three-stage process:

-

Ring Synthesis: Construction of the 4-(trifluoromethyl)pyridine core from acyclic precursors to form 2,6-dihydroxy-4-(trifluoromethyl)pyridine.

-

Chlorination: Conversion of the dihydroxy intermediate to 2,6-dichloro-4-(trifluoromethyl)pyridine.

-

Selective Methoxylation: Regioselective nucleophilic aromatic substitution of one chlorine atom with a methoxy group.

This overall transformation is visualized in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

The following sections detail the experimental methodologies for reactions analogous to those in the proposed pathway, providing a practical framework for laboratory synthesis.

Stage 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)pyridine

The initial formation of the pyridine ring can be achieved through a condensation reaction of ethyl 4,4,4-trifluoroacetoacetate with 2-cyanoacetamide.

Experimental Protocol (Analogous Reaction):

A similar pyridine ring synthesis involves the reaction of 2-cyanoacetamide with an acetoacetate derivative in the presence of a base. For the synthesis of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, 2-cyanoacetamide is reacted with sodium methoxide in methanol, followed by condensation with ethyl 2-methylacetoacetate[1].

Table 1: Representative Quantitative Data for Pyridine Ring Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-Cyanoacetamide | Ethyl 2-methylacetoacetate | Sodium Methoxide | Methanol | Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile | High |

Stage 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)pyridine

The dihydroxy intermediate is then converted to the corresponding dichloropyridine using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol (Analogous Reaction):

The synthesis of 2,4-dichloro-5-methoxy pyrimidine from 2,4-dihydroxyl-5-methoxy pyrimidine is achieved by heating with phosphorus oxychloride in a solvent like xylene, often in the presence of a base such as triethylamine[2].

Table 2: Representative Quantitative Data for Dichlorination

| Starting Material | Chlorinating Agent | Solvent | Product | Yield (%) | Purity (%) |

| 2,4-dihydroxyl-5-methoxy pyrimidine | Phosphorus oxychloride | Xylene | 2,4-dichloro-5-methoxy pyrimidine | 90-96 | 98.0-99.0 |

Stage 3: Synthesis of this compound

The final step involves the selective replacement of one of the chlorine atoms with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing trifluoromethyl group at the 4-position activates the chlorine atoms at the 2- and 6-positions for nucleophilic attack.

Experimental Protocol (Analogous Reaction):

The reaction of 2,4,6-trichloropyridine with sodium methoxide in DMF at 0°C, followed by stirring at room temperature, yields 2,6-dichloro-4-methoxypyridine with high selectivity and yield[3].

Table 3: Representative Quantitative Data for Methoxylation

| Starting Material | Nucleophile | Solvent | Product | Yield (%) |

| 2,4,6-Trichloropyridine | Sodium Methoxide/Methanol | DMF | 2,6-dichloro-4-methoxypyridine | 94 |

Mechanism of Formation

The key mechanistic step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) in the final stage.

The reaction proceeds via an addition-elimination mechanism. The methoxide ion (CH3O-), a strong nucleophile, attacks one of the carbon atoms bearing a chlorine atom (C2 or C6). The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position (C4) is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

Caption: Mechanism of selective methoxylation via Nucleophilic Aromatic Substitution.

Due to the electronic equivalence of the 2- and 6-positions relative to the 4-trifluoromethyl group, the reaction will yield a single product.

Conclusion

The synthesis of this compound can be logically approached through a three-stage process involving pyridine ring formation, chlorination, and a final regioselective nucleophilic aromatic substitution. The key to the successful synthesis lies in the activation of the pyridine ring by the trifluoromethyl group, which facilitates the crucial SNAr reaction. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis to produce this valuable intermediate.

References

- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of Trifluoromethylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (-CF3) group into pyridine scaffolds has been a transformative strategy in the fields of agrochemicals and pharmaceuticals. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, impart profound effects on the biological activity, metabolic stability, and physicochemical properties of the parent molecule. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyridines (TFMPs), detailing the key synthetic milestones, experimental protocols, and the evolution of manufacturing processes that have enabled their widespread application.

Historical Perspective: From Discovery to Commercialization

The journey of trifluoromethylpyridines began with the foundational work on trifluoromethylated aromatics. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[1] This pioneering work laid the groundwork for the introduction of the -CF3 group into various aromatic systems.

The first synthesis of a trifluoromethylpyridine was reported in 1947 by E.T. McBee and his colleagues at Purdue University.[1][2] Their work, published in Industrial & Engineering Chemistry, described a method analogous to Swarts' synthesis of benzotrifluoride, involving the chlorination and subsequent fluorination of picolines (methylpyridines).[1] This seminal report marked the birth of trifluoromethylpyridine chemistry.

However, it was the burgeoning agrochemical industry in the latter half of the 20th century that propelled the development of efficient and scalable synthetic routes to TFMPs. The realization that the trifluoromethyl group could significantly enhance the efficacy of pesticides led to intensive research and development. A pivotal moment in the history of TFMPs was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK).[1] This herbicide was the first commercial agrochemical to contain a trifluoromethylpyridine moiety and demonstrated the immense potential of this class of compounds.

The development of economically viable manufacturing processes for key TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), from 3-picoline in the early 1980s was a critical enabler for the widespread use of TFMPs in agrochemicals and, subsequently, in pharmaceuticals.[3]

Core Synthetic Methodologies

The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Three primary strategies have emerged as the most important and widely practiced methods:

-

Halogen Exchange (Halex) Reactions: This is the most established and industrially significant route. It involves the synthesis of a trichloromethylpyridine intermediate followed by a fluorine-for-chlorine exchange reaction.

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors already containing a trifluoromethyl group.

-

Direct Trifluoromethylation: This newer strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.

Halogen Exchange Reactions

The halogen exchange (Halex) approach is a cornerstone of industrial trifluoromethylpyridine synthesis. The general workflow involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by fluorination to yield the desired trifluoromethylpyridine.

Caption: General workflow for the Halogen Exchange (Halex) synthesis of trifluoromethylpyridines.

This process can be performed in either the liquid or vapor phase, with vapor-phase reactions being particularly important for large-scale industrial production due to their efficiency and continuous nature.

Key Intermediates and their Synthesis:

-

2-Chloro-5-(trichloromethyl)pyridine: A crucial precursor for 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). It is synthesized by the vapor-phase chlorination of 3-picoline at high temperatures (300-500°C).[4]

-

2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC): The precursor to the highly demanded intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). It is prepared by the chlorination of 2-chloro-5-(trichloromethyl)pyridine.[5]

Fluorination Step:

The fluorination of the trichloromethyl group is typically achieved using anhydrous hydrogen fluoride (HF). This reaction can be carried out in the liquid phase or, more commonly for industrial production, in the vapor phase over a catalyst.

Caption: Key chlorination and fluorination pathways in the Halex synthesis of trifluoromethylpyridine intermediates.

| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 3-Picoline | 2-Chloro-5-(trichloromethyl)pyridine | Cl2, Vapor phase, 300-500°C | 30-60 | [6] |

| 2-Chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Cl2, Catalyst (Mo, W, or Ru compounds), 70-250°C | High | |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, Mercuric oxide, -20 to 35°C | 98 (selectivity) | [7] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | HF (70% in pyridine), FeCl3, 175°C (autoclave) | 73 | [8] |

| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Cl2, CCl4, UV irradiation or free-radical initiator | 62 | [9] |

Experimental Protocols:

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Liquid-Phase Fluorination [7]

-

Materials: 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.

-

Apparatus: Polyethylene reactor.

-

Procedure:

-

To a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.

-

Cool the mixture to -20°C.

-

Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35°C.

-

Stir the reaction mixture for approximately 22 hours until the system becomes gray-white.

-

Filter the reaction mixture.

-

Neutralize the filtrate with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to obtain the product.

-

Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Vapor-Phase Chlorination of 3-Trifluoromethylpyridine [9]

-

Materials: 3-Trifluoromethylpyridine, Chlorine, Carbon tetrachloride.

-

Apparatus: Vapor-phase reactor.

-

Procedure:

-

Prepare a reaction mixture containing 3.5 moles of chlorine and 48 moles of carbon tetrachloride per mole of 3-trifluoromethylpyridine.

-

Pass the vaporized reaction mixture through a reactor heated to 400°C.

-

Maintain a residence time of 10.5 seconds.

-

Collect and condense the product stream.

-

Isolate 2-chloro-5-trifluoromethylpyridine from the product mixture.

-

Cyclocondensation Reactions

Cyclocondensation offers an alternative strategy for synthesizing trifluoromethylpyridines, particularly for accessing substitution patterns that are difficult to obtain through the Halex method. This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group.

A variety of trifluoromethylated building blocks are employed in these reactions, including:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

-

1,1,1-Trifluoro-4-alkoxy-3-alken-2-ones

Caption: Generalized pathway for the synthesis of trifluoromethylpyridines via cyclocondensation.

Experimental Protocol:

Protocol 3: Synthesis of 2-Hydroxy-4-trifluoromethylpyridine [2]

-

Materials: 1,1,1-Trifluoro-4-alkoxy-3-buten-2-one (1.0 mol), Chloroacetonitrile (1.1 mol), Zinc powder (1.5 mol), Trimethylchlorosilane (0.1 mol), Tetrahydrofuran, Concentrated hydrochloric acid, 10% Sodium hydroxide, Ethyl acetate, Chloroform.

-

Apparatus: Round-bottom flask with reflux condenser and dropping funnel.

-

Procedure:

-

Under a nitrogen atmosphere, add zinc powder to tetrahydrofuran in a round-bottom flask.

-

Add trimethylchlorosilane dropwise and heat to reflux to activate the zinc.

-

Cool the mixture and add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one and chloroacetonitrile in tetrahydrofuran dropwise.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Cool the reaction mixture and add concentrated hydrochloric acid dropwise, followed by refluxing for 2 hours.

-

Cool to room temperature and neutralize with 10% sodium hydroxide.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from chloroform to yield 2-hydroxy-4-trifluoromethylpyridine.

-

Direct Trifluoromethylation

Direct C-H trifluoromethylation of pyridines represents a more recent and atom-economical approach. These methods avoid the pre-functionalization required in the Halex and cyclocondensation routes. Various reagents and catalytic systems have been developed for this purpose, often involving radical or nucleophilic trifluoromethylation pathways.

Caption: Conceptual diagram of direct trifluoromethylation of a pyridine ring.

Experimental Protocol:

Protocol 4: Regioselective Direct C-H Trifluoromethylation of Pyridine [10][11]

-

Materials: Pyridinium iodide salt, Trifluoroacetic acid (TFA), Silver carbonate, N,N-Dimethylformamide (DMF).

-

Apparatus: Reaction vial.

-

Procedure:

-

In a reaction vial, combine the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in N,N-dimethylformamide.

-

Stir the reaction mixture under the specified conditions (temperature and time as optimized for the specific substrate).

-

Upon completion, work up the reaction mixture to isolate the trifluoromethylated pyridine product.

-

Purify the product using appropriate chromatographic techniques.

-

Conclusion

The discovery and development of trifluoromethylpyridines have had a profound impact on modern chemistry, particularly in the life sciences. From the early pioneering work of Swarts and McBee to the development of sophisticated industrial processes, the journey of TFMPs is a testament to the power of fluorine chemistry. The halogen exchange method remains the industrial workhorse for the production of key intermediates, while cyclocondensation and direct trifluoromethylation offer valuable alternative and complementary strategies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the synthesis and application of these important heterocyclic compounds. As the demand for novel agrochemicals and pharmaceuticals continues to grow, the chemistry of trifluoromethylpyridines is poised for further innovation and expansion.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 9. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Biological Frontier of Trifluoromethylpyridines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has unlocked a vast and diverse landscape of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine (TFMP) derivatives, with a focus on their applications in oncology, infectious diseases, and agriculture. It is designed to be a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesis of current knowledge, detailed experimental methodologies, and visual representations of key biological processes.

Anticancer Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have emerged as a promising class of anticancer agents, primarily through their targeted inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation.[1][2]

Targeting the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, promoting tumor growth and survival.[3][4] Several trifluoromethylpyridine derivatives have been developed as potent inhibitors of this pathway.

One notable example is Bimiralisib (PQR309) , a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[1][5] It is a 4,6-dimorpholino-1,3,5-triazine-based compound containing a 2-amino-4-(trifluoromethyl)pyridine moiety.[6] Bimiralisib exhibits potent inhibitory activity against all four class I PI3K isoforms and mTOR, leading to the induction of apoptosis and inhibition of cell growth in various cancer cell lines.[5][7]

Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309) [1]

| Target | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivatives [8]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 3b | A375 | Melanotic Melanoma | 25.4 |

| C32 | Amelanotic Melanoma | 24.4 | |

| DU145 | Prostate Cancer | >50 | |

| MCF-7/WT | Breast Adenocarcinoma | >50 |

Targeting RAF Kinases

The RAS-RAF-MEK-ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Trifluoromethylpyridine derivatives have also been developed to target kinases within this pathway.

Naporafenib (LXH254) is a type II RAF inhibitor that has shown preclinical activity in tumor models with BRAF or NF1 mutations.[9][10] While detailed quantitative data for Naporafenib is still emerging from ongoing clinical trials, its mechanism of action involves the inhibition of both monomeric and dimeric forms of RAF kinases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][11][12]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trifluoromethylpyridine derivative compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT Assay Workflow

Antimicrobial Activity of Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine scaffold is also a key component in a number of compounds with potent antimicrobial activity against a range of pathogens.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of trifluoromethylpyridine derivatives as antibacterial agents. For instance, certain 4-trifluoromethylpyridine nucleoside and non-nucleoside analogues have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[13] Additionally, novel pyrazole derivatives containing a trifluoromethylphenyl group have shown potent activity against antibiotic-resistant Gram-positive bacteria.[14]

Table 3: In Vitro Antibacterial Activity of 4-Trifluoromethylpyridine Derivatives [13]

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 4 | 2.5 | 4.9 |

| 5 | 2.8 | 4.5 |

| 6 | 1.3 | 3.2 |

| 7 | 1.9 | 3.8 |

| 8a | 1.8 | 5.5 |

| 8b | 2.1 | 5.1 |

Antifungal Activity

Trifluoromethylpyridine derivatives have also found significant application as fungicides in agriculture. Fluopyram , a succinate dehydrogenase inhibitor (SDHI), is a broad-spectrum fungicide effective against a variety of plant pathogenic fungi.[15][16] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[16] Picoxystrobin , another fungicide, belongs to the strobilurin class and acts as a Quinone outside Inhibitor (QoI), also targeting mitochondrial respiration.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][19][20]

Materials:

-

Bacterial or fungal isolates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethylpyridine derivative compounds

-

Sterile 96-well microtiter plates

-

Inoculum suspension of the microorganism standardized to a specific concentration

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylpyridine derivative in the growth medium directly in the wells of a 96-well plate.

-

Inoculate: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Signaling Pathway Visualizations

Understanding the mechanism of action of trifluoromethylpyridine derivatives often involves elucidating their effects on specific signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways targeted by these compounds.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and is a major target for anticancer therapies.[21][22]

PI3K/AKT/mTOR Signaling Pathway Inhibition

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in regulating cell growth and is a common target in cancer therapy.[2][13][23][24]

EGFR Signaling Pathway and RAF Inhibition

Synthesis of Key Trifluoromethylpyridine Intermediates

The biological activity of these derivatives is intrinsically linked to their chemical synthesis. The following protocols outline the synthesis of a key intermediate, 2-amino-4-(trifluoromethyl)pyridine.

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine [19][21]

This two-step process involves an initial amination followed by a reduction.

Step 1: Amination

-

In an autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine, aqueous ammonia, and an organic solvent like THF.

-

Heat the mixture to approximately 150°C for several hours.

-

After cooling, the product, 2-amino-6-chloro-4-(trifluoromethyl)pyridine, can be isolated.

Step 2: Reduction

-

To the product from Step 1, add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reactor with hydrogen gas and heat to around 100°C.

-

After the reaction is complete, cool the reactor and filter to remove the catalyst.

-

The final product, 2-amino-4-(trifluoromethyl)pyridine, can be isolated and purified.

Route 2: From 2-chloro-4-(trifluoromethyl)pyridine [21]

This is a direct, one-step high-pressure amination.

-

Charge an autoclave with 2-chloro-4-(trifluoromethyl)pyridine and a high concentration of aqueous ammonia.

-

Heat the mixture to approximately 180°C for several hours.

-

After cooling, the crystalline product, 2-amino-4-(trifluoromethyl)pyridine, can be collected by filtration, washed with water, and dried.

Synthesis Routes to 2-Amino-4-(trifluoromethyl)pyridine

Conclusion

Trifluoromethylpyridine derivatives represent a rich and continually expanding area of research with significant implications for human health and agriculture. Their diverse biological activities, stemming from the unique physicochemical properties imparted by the trifluoromethyl group on the pyridine ring, have led to the development of potent anticancer, antimicrobial, and herbicidal agents. This technical guide has provided a foundational overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. It is intended to serve as a valuable resource to catalyze further innovation and discovery in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. benchchem.com [benchchem.com]

- 18. mda.state.mn.us [mda.state.mn.us]

- 19. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 20. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling protocols for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. The information herein is compiled from safety data sheets (SDS) of structurally similar compounds and should be used as a comprehensive reference for laboratory and drug development settings. Due to a lack of specific data for the target compound, a conservative approach, treating it with the highest degree of caution indicated by related compounds, is strongly advised.

Hazard Identification and Classification

Precautionary Statements Summary:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4] P264: Wash skin thoroughly after handling.[1][3][4][5] P270: Do not eat, drink or smoke when using this product.[1][2][3][4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5] |

| Response | P301+P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

| Storage | P405: Store locked up.[1][3][4][5] |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4][5] |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available information and data from structurally related compounds for reference.

| Property | Value | Source Analogue |

| Molecular Formula | C₇H₅ClF₃NO | N/A |

| Physical State | Liquid[6] | This compound |

| Purity | 95%[6] | This compound |

| Storage Temperature | 2-8°C, Sealed in dry conditions[6] | This compound |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Flash Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | No data available | N/A |

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]

-

Use a local exhaust ventilation system to control the dispersion of dust or vapors.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][7] A face shield should be worn in situations with a higher risk of splashing.[1][9]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with appropriate cartridges.[7] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][11]

Handling Procedures:

-

Avoid all personal contact, including inhalation of vapors or dust.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][2][3][4][5]

-

Wash hands and any exposed skin thoroughly after handling.[1][3][4][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][12]

Storage Conditions:

-

Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][3][4][5][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuation: Evacuate non-essential personnel from the area and move upwind of the spill.[3][7]

-

Control Ignition Sources: Remove all sources of ignition.[3][7][12]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[1][3][7] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly. Decontaminate all protective equipment after use.[3]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air.[1][7][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][7] Seek immediate medical attention.[1][7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[7][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7][8] Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][8] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[7][13] Rinse the mouth with water.[1][7][8] Never give anything by mouth to an unconscious person.[1][7][8] Call a poison control center or doctor immediately.[1][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][7]

-

Specific Hazards: The compound may emit toxic and irritating fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride, upon combustion.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7][8]

Disposal Considerations

Disposal of this chemical and its containers must be in accordance with all applicable local, regional, national, and international regulations.[8] It is recommended to entrust disposal to a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[1][7][10]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. This compound | 1160994-99-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. acrospharmatech.com [acrospharmatech.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. This pyridine derivative is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate characterization and stringent purity control are critical for ensuring the quality, safety, and efficacy of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1160994-99-9 | [2][3] |

| Molecular Formula | C₇H₅ClF₃NO | [2] |

| Molecular Weight | 211.57 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound. These methods provide detailed information about the molecular structure and the presence of any impurities.

Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure of the compound.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | Singlet | H-3 |

| ~6.8-7.2 | Singlet | H-5 | |

| ~4.0 | Singlet | -OCH₃ | |

| ¹³C | ~163 | Singlet | C-6 |

| ~150 | Singlet | C-2 | |

| ~145 (quartet, J ≈ 35 Hz) | Quartet | C-4 | |

| ~122 (quartet, J ≈ 275 Hz) | Quartet | -CF₃ | |

| ~110 | Singlet | C-5 | |

| ~105 | Singlet | C-3 | |

| ~55 | Singlet | -OCH₃ | |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound, electron ionization (EI) would be a common method. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 211/213 | [M]⁺ | Molecular ion peak with characteristic chlorine isotopic pattern. |

| 196/198 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 182/184 | [M - CHO]⁺ | Loss of a formyl radical. |

| 154/156 | [M - CO, CH₃]⁺ | Subsequent loss of carbon monoxide. |

| 142 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3150 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | -OCH₃ |

| ~1550-1600 | C=C and C=N Stretch | Pyridine Ring |

| ~1450-1480 | C-H Bend | -OCH₃ |

| ~1250-1350 | C-F Stretch | -CF₃ |

| ~1020-1080 | C-O Stretch | Aryl-O-CH₃ |

| ~700-850 | C-Cl Stretch | Aryl-Cl |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the purity determination of substituted pyridines. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Table 6: Elemental Analysis of C₇H₅ClF₃NO

| Element | Theoretical (%) |

| Carbon (C) | 39.74 |

| Hydrogen (H) | 2.38 |

| Nitrogen (N) | 6.62 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a suitable pulse sequence for fluorine.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

HPLC Protocol

-

Mobile Phase Preparation: Prepare the mobile phases by accurately mixing the components and degassing them before use.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-